Cas no 220384-25-8 ((Dap²²)-Stichodactyla helianthus Neurotoxin (ShK))

(Dap²²)-Stichodactyla helianthus Neurotoxin (ShK) structure
220384-25-8 structure
Produktname:(Dap²²)-Stichodactyla helianthus Neurotoxin (ShK)
CAS-Nr.:220384-25-8
MF:C166H268N54O48S7
MW:4012.6921453476
CID:2097909
PubChem ID:90488816

(Dap²²)-Stichodactyla helianthus Neurotoxin (ShK) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (Dap22)-Stichodactyla helianthus Neurotoxin (ShK)
    • L-Arginyl-L-seryl-L-cysteinyl-L-isoleucyl-L-alpha-aspartyl-L-threonyl-L-isoleucyl-L-prolyl-L-lysyl-L-seryl-L-arginyl-L-cysteinyl-L-threonyl-L-alanyl-L-phenylalanyl-L-glutaminyl-L-cysteinyl-L-lysyl-L-histidyl-L-seryl-L-methionyl-3-amino-L-alanyl-L-tyrosyl-L-arginyl-L-leucyl-L-seryl-L-phenylalanyl-L-cysteinyl-L-arginyl-L-lysyl-L-threonyl-L-cysteinylglycyl-L-threonyl-L-cysteine cyclic (3→35),(12→28),(17→32)-tris(disulfide)
    • (DAP22)-SHK
    • (DAP22)-STICHODACTYLA HELIANTHUS NEUROTOXIN
    • (Dap 22)-Stichodactyla helianthus Neurotoxin (ShK) H-Arg-Ser-Cys-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys-Thr-Ala-Phe-Gln-Cys-Lys-His-Ser-Met-Dap-Tyr-Arg-Leu-Ser-Phe-Cys-Arg-Lys-Thr-Cys-Gly-Thr-Cys-OH (Disulfide bonds between Cys3 and Cys35/Cys12 and Cys28/Cys17 and Cys32)
    • ShK-Dap22
    • H-ARG-SER-CYS-ILE-ASP-THR-ILE-PRO-LYS-SER-ARG-CYS-THR-ALA-PHE-GLN-CYS-LYS-HIS-SER-MET-DAP-TYR-ARG-LEU-SER-PHE-CYS-ARG-LYS-THR-CYS-GLY-THR-CYS-OH
    • 449:PN:WO2010108154 SEQID:317 claimed protein
    • PD079453
    • DA-67573
    • AKOS024457486
    • 220384-25-8
    • (Dap²²)-Stichodactyla helianthus Neurotoxin (ShK)
    • Inchi: 1S/C166H268N54O48S7/c1-13-81(5)123-156(261)202-107(65-122(232)233)145(250)218-128(87(11)228)160(265)216-124(82(6)14-2)161(266)220-58-31-43-119(220)155(260)196-95(38-22-25-52-168)135(240)205-110(70-222)147(252)191-99(42-30-57-185-166(179)180)136(241)209-117-77-273-272-75-115-152(257)193-97(40-28-55-183-164(175)176)132(237)189-96(39-23-26-53-169)139(244)217-127(86(10)227)159(264)212-113(131(236)186-68-121(231)214-125(84(8)225)158(263)213-118(162(267)268)78-275-274-76-116(153(258)215-123)211-150(255)109(69-221)204-130(235)93(171)36-27-54-182-163(173)174)73-270-271-74-114(208-137(242)100(48-49-120(172)230)194-141(246)103(61-88-32-17-15-18-33-88)197-129(234)83(7)188-157(262)126(85(9)226)219-154(117)259)151(256)192-94(37-21-24-51-167)133(238)201-106(64-91-67-181-79-187-91)144(249)207-111(71-223)148(253)195-101(50-59-269-12)138(243)203-108(66-170)146(251)199-105(63-90-44-46-92(229)47-45-90)142(247)190-98(41-29-56-184-165(177)178)134(239)198-102(60-80(3)4)140(245)206-112(72-224)149(254)200-104(143(248)210-115)62-89-34-19-16-20-35-89/h15-20,32-35,44-47,67,79-87,93-119,123-128,221-229H,13-14,21-31,36-43,48-66,68-78,167-171H2,1-12H3,(H2,172,230)(H,181,187)(H,186,236)(H,188,262)(H,189,237)(H,190,247)(H,191,252)(H,192,256)(H,193,257)(H,194,246)(H,195,253)(H,196,260)(H,197,234)(H,198,239)(H,199,251)(H,200,254)(H,201,238)(H,202,261)(H,203,243)(H,204,235)(H,205,240)(H,206,245)(H,207,249)(H,208,242)(H,209,241)(H,210,248)(H,211,255)(H,212,264)(H,213,263)(H,214,231)(H,215,258)(H,216,265)(H,217,244)(H,218,250)(H,219,259)(H,232,233)(H,267,268)(H4,173,174,182)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185)
    • InChI-Schlüssel: PFWOJTLVNOZSGQ-UHFFFAOYSA-N
    • Lächelt: S1CC2C(NC(C(NC(C(NC(C(NC(C(NC3C(NC(C(NC(C(NC(CO)C(NC(CCSC)C(NC(CN)C(NC(CC4C=CC(=CC=4)O)C(NC(CCCNC(=N)N)C(NC(C(NC(CO)C(NC(CC4C=CC=CC=4)C(NC(C(NC(C(NC(C(NC(C(NC(CSSC3)C(NCC(NC(C(C)O)C(NC(C(=O)O)CSSCC(C(NC(C(C)CC)C(NC(CC(=O)O)C(NC(C(C)O)C(NC(C(C)CC)C(N3CCCC3C(NC(C(NC(C(NC(C(N2)=O)CCCNC(=N)N)=O)CO)=O)CCCCN)=O)=O)=O)=O)=O)=O)NC(C(CO)NC(C(CCCNC(=N)N)N)=O)=O)=O)=O)=O)=O)C(C)O)=O)CCCCN)=O)CCCNC(=N)N)=O)CS1)=O)=O)=O)CC(C)C)=O)=O)=O)=O)=O)=O)CC1=CNC=N1)=O)CCCCN)=O)=O)CCC(N)=O)=O)CC1C=CC=CC=1)=O)C)=O)C(C)O)=O

Berechnete Eigenschaften

  • Genaue Masse: 4010.8268596g/mol
  • Monoisotopenmasse: 4009.8235047g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 63
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 65
  • Schwere Atomanzahl: 275
  • Anzahl drehbarer Bindungen: 68
  • Komplexität: 9190
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 40
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -15.1
  • Topologische Polaroberfläche: 1860Ų

(Dap²²)-Stichodactyla helianthus Neurotoxin (ShK) Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TargetMol Chemicals
TP2123-10mg
ShK-Dap22
220384-25-8 98%
10mg
¥ 23000 2023-09-15
TargetMol Chemicals
TP2123-100μg
ShK-Dap22
220384-25-8
100μg
¥ 6370 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TP2123-10 mg
ShK-Dap22
220384-25-8
10mg
¥23000.00 2023-04-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12836-100ug
ShK-Dap22
220384-25-8 98%
100ug
¥4275.00 2023-09-09
TargetMol Chemicals
TP2123-10 mg
ShK-Dap22
220384-25-8 98%
10mg
¥ 23,000 2023-07-10
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